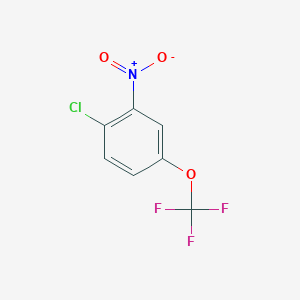

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene

Descripción

Propiedades

IUPAC Name |

1-chloro-2-nitro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEHRJJXMQRTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40632667 | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-09-0 | |

| Record name | 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40632667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Chlorination of Aromatic Precursor

- Starting Material: Anisole or benzaldehyde derivatives.

- Chlorinating Agents: Chlorine gas, sulfuryl chloride, or N-chlorosuccinimide.

- Catalysts: Phosphorus trichloride, azobisisobutyronitrile (AIBN), benzoyl peroxide, or their derivatives.

- Solvents: Benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, or dichlorobenzenes.

- Conditions:

- Temperature: 90–100°C.

- Duration: 4–5 hours under UV illumination to initiate radical chlorination.

- Chlorine flow rate: 15–20 LPH maintained during reaction and for 2 hours post-addition.

- Outcome: Formation of chlorinated intermediates, e.g., trichloromethoxybenzene derivatives.

Example Procedure:

Anisole (150 g) and radical initiator (7.5 g) mixed with 4-chlorobenzotrifluoride (750 g), irradiated with polychromatic UV light at 90–100°C with chlorine gas flowing at 15–20 LPH for 4–5 hours, followed by 2 hours of continued chlorine flow. The reaction mixture is purged with nitrogen to remove residual chlorine and hydrogen chloride, then solvent is removed to yield crude chlorinated product (~296 g).

Step 2: Fluorination to Introduce Trifluoromethoxy Group

- Starting Material: Chlorinated intermediate (e.g., trichloromethoxybenzene).

- Reagent: Anhydrous hydrogen fluoride (AHF).

- Conditions:

- Temperature: 80°C.

- Pressure: 30–35 kg/cm² in an autoclave.

- Duration: 4–6 hours.

- By-product: Hydrochloric acid (HCl).

- Isolation: Distillation under atmospheric pressure to isolate pure trifluoromethoxybenzene.

Example Procedure:

Trichloromethoxybenzene (265 g) and anhydrous HF (252 g) are charged into a stainless steel autoclave and heated to 80°C for 4–6 hours under pressure. After reaction completion, HCl and HF are vented, and the crude product is purified by distillation to obtain pure trifluoromethoxybenzene (~120 g).

Step 3: Nitration of Trifluoromethoxybenzene

- Starting Material: Trifluoromethoxybenzene.

- Reagents: Mixture of concentrated nitric acid and concentrated sulfuric acid (nitration mixture).

- Solvent: Chlorinated solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride.

- Conditions:

- Temperature: Initially 0–5°C during addition, then raised to 30–35°C.

- Duration: 2–5 hours total.

- Outcome: Formation of nitro-substituted trifluoromethoxybenzene isomers, predominantly the para isomer (~90%).

- Isolation: Layer separation, solvent evaporation, filtration, or distillation.

Example Procedure:

Trifluoromethoxybenzene (118 g) dissolved in dichloromethane (590 g) cooled to 0°C. Nitration mixture (HNO₃ 58.24 g + H₂SO₄ 174.24 g) added dropwise over 1 hour at 5–10°C. The temperature is then raised to 30°C and maintained for 1 hour. The reaction mixture is quenched with ice water, and the organic layer is separated, dried, and evaporated to yield 1-nitro-4-(trifluoromethoxy)benzene (~135 g).

Summary Table of Preparation Conditions

| Step | Reaction Type | Starting Material | Reagents & Catalysts | Solvent(s) | Temp (°C) | Time | Key Notes |

|---|---|---|---|---|---|---|---|

| 1 | Chlorination | Anisole or benzaldehyde derivative | Cl₂, AIBN or PCl₃, benzoyl peroxide | 4-chlorobenzotrifluoride | 90–100 | 4–7 hours | UV light, chlorine flow 15–20 LPH |

| 2 | Fluorination | Trichloromethoxybenzene | Anhydrous HF | None (autoclave) | 80 | 4–6 hours | High pressure (30–35 kg/cm²) |

| 3 | Nitration | Trifluoromethoxybenzene | HNO₃ + H₂SO₄ | Dichloromethane (DCM) | 0–35 | 2–5 hours | Para isomer major (~90%) |

| 4 | Chlorination (ortho) | Nitro-trifluoromethoxybenzene | Chlorine, radical initiators, catalysts | Chlorinated solvents | Controlled | Controlled | Directs chlorine ortho to groups |

Research Findings and Notes

- The nitration step produces a mixture of isomers with close boiling points; however, the para isomer predominates (~90%).

- Chlorinated solvents are preferred in nitration for better selectivity and ease of separation.

- The fluorination step requires careful pressure and temperature control due to the use of anhydrous HF.

- The chlorination step uses radical initiators and UV light to facilitate selective substitution.

- Isolation methods include evaporation, distillation, filtration, and layer separation, depending on the step and product purity requirements.

- The entire process sequence is designed to maximize yield and purity of the target compound, with reported purities of intermediates ranging from 90% to over 99.5%.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group (-NO₂) at position 2 undergoes reduction under catalytic hydrogenation or chemical reducing conditions:

-

Catalytic Hydrogenation :

Reaction with H₂ gas (1–3 atm) over a palladium/carbon (Pd/C) or Raney nickel catalyst in ethanol at 25–50°C reduces the nitro group to an amine (-NH₂) .

Product : 1-Chloro-2-amino-4-(trifluoromethoxy)benzene. -

Chemical Reduction :

Use of Fe/HCl or SnCl₂ in acidic media (e.g., HCl/ethanol) at reflux yields the amine derivative. This method is less selective and may require purification .

| Reaction Type | Conditions | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C, EtOH, 50°C | 1-Chloro-2-amino-4-(trifluoromethoxy)benzene |

| Fe/HCl Reduction | Fe, conc. HCl, reflux, 4–6 hrs | 1-Chloro-2-amino-4-(trifluoromethoxy)benzene |

Nucleophilic Aromatic Substitution (NAS)

The chlorine atom at position 1 is activated for substitution due to the electron-withdrawing effects of the nitro and trifluoromethoxy groups.

Key Reactions:

-

Amine Substitution :

Reacting with primary/secondary amines (e.g., NH₃, methylamine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields aryl amines .

Example :

C₇H₃ClF₃NO₃ + NH₃ → C₇H₃F₃N₂O₃ + HCl -

Hydroxylation :

Hydrolysis with aqueous NaOH (10–20%) under reflux replaces Cl with -OH, forming 2-nitro-4-(trifluoromethoxy)phenol.

| Substrate | Reagent | Conditions | Product |

|---|---|---|---|

| Cl | NH₃ (excess) | DMF, 100°C, 8 hrs | 1-Amino-2-nitro-4-(trifluoromethoxy)benzene |

| Cl | NaOH (15%), H₂O | Reflux, 6 hrs | 2-Nitro-4-(trifluoromethoxy)phenol |

Electrophilic Aromatic Substitution (EAS)

The aromatic ring’s reactivity is directed by the meta- and para-orienting effects of the -NO₂ and -OCF₃ groups.

Observed Reactions:

-

Nitration :

Further nitration with HNO₃/H₂SO₄ at 0–5°C introduces a second nitro group at position 5 (meta to Cl, para to -OCF₃) .

Product : 1-Chloro-2,5-dinitro-4-(trifluoromethoxy)benzene. -

Sulfonation :

Reaction with fuming H₂SO₄ at 100°C introduces a sulfonic acid group at position 3 or 5, depending on reaction time .

| Reaction | Reagent | Conditions | Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ (1:3) | 0–5°C, 2 hrs | 1-Chloro-2,5-dinitro-4-(trifluoromethoxy)benzene |

| Sulfonation | Oleum (20% SO₃) | 100°C, 24 hrs | 1-Chloro-2-nitro-4-(trifluoromethoxy)-5-sulfobenzen |

Trifluoromethoxy Group Stability:

The -OCF₃ group is resistant to hydrolysis under acidic or basic conditions but can undergo radical reactions under UV light or high temperatures .

Chlorine Displacement in Cross-Coupling:

-

Suzuki Coupling :

Using Pd(PPh₃)₄ as a catalyst, the Cl group reacts with aryl boronic acids in toluene/EtOH at 80°C to form biaryl derivatives.

Comparative Reactivity

The compound’s reactivity differs from analogs due to the combined effects of -Cl, -NO₂, and -OCF₃:

| Compound | Reactivity Highlights |

|---|---|

| 1-Chloro-4-(trifluoromethoxy)benzene | Lacks nitro group; slower NAS due to reduced activation |

| 1-Chloro-2-nitrobenzene | Higher EAS reactivity at position 4 (no -OCF₃ directing effect) |

| This compound | Synergistic activation for NAS at Cl; restricted EAS sites due to -NO₂/-OCF₃ meta-directing |

Aplicaciones Científicas De Investigación

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene is used in a variety of scientific research applications:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe for biochemical pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biochemical pathways and enzyme activities, making the compound useful in research and potential therapeutic applications.

Comparación Con Compuestos Similares

Physical Properties :

- Purity : ≥95%

- Solubility: Slightly soluble in chloroform and methanol, sparingly soluble in DMSO .

- Storage : Stable at 4–8°C .

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)

Key analogs include:

Key Differences :

- Electronic Effects : The -OCF₃ group is more electron-withdrawing than -CF₃ due to the electronegative oxygen atom, enhancing the nitro group's electrophilic character .

- Solubility : Trifluoromethoxy derivatives exhibit slightly higher polarity, improving solubility in polar aprotic solvents like DMSO .

- Synthetic Utility : -OCF₃ compounds are preferred in pharmaceutical intermediates for metabolic stability, while -CF₃ analogs are used in agrochemicals .

Positional Isomerism

Comparison with isomers differing in substituent positions:

Impact of Isomerism :

- Reactivity : The nitro group’s position relative to chlorine affects resonance stabilization and directing effects. For example, a meta-nitro group (as in 588-09-0) deactivates the ring more strongly than para-nitro isomers .

- Synthetic Pathways : Isomers require tailored reaction conditions. For instance, 448-38-4 is less reactive in SNAr reactions due to steric hindrance from the ortho-nitro group .

Functional Group Variations

Comparison with compounds featuring alternative functional groups:

Key Observations :

- Nitro Group Role: The presence of -NO₂ in 588-09-0 enhances electrophilicity, enabling reactions like nucleophilic aromatic substitution (e.g., with indolylzinc chloride, yielding 83–90% coupling efficiency) .

- Halogen Effects : Bromine analogs (e.g., 1224629-07-5) exhibit higher reactivity in Ullmann couplings compared to chlorine derivatives .

Actividad Biológica

1-Chloro-2-nitro-4-(trifluoromethoxy)benzene, a compound with the chemical formula CHClFNO and CAS number 588-09-0, has garnered attention due to its unique structural features and potential biological activities. The trifluoromethoxy group, in particular, is known for enhancing the pharmacological properties of organic molecules. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Chlorine atom : Contributes to electrophilic aromatic substitution reactions.

- Nitro group : Known for its electron-withdrawing properties, which can enhance the compound's reactivity.

- Trifluoromethoxy group : Imparts unique electronic characteristics, influencing biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 227.55 g/mol |

| Melting Point | 50-52 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 3.2 |

The biological activity of this compound can be attributed to its interaction with various biological targets. The trifluoromethoxy group significantly enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethoxy groups exhibit antimicrobial properties. A study conducted on various substituted phenols demonstrated that the presence of this group increases antibacterial activity against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 1-Chloro-2-nitrobenzene | Staphylococcus aureus | 128 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study on MCF-7 breast cancer cells indicated that treatment with varying concentrations led to significant cell death, suggesting potential as an anticancer agent.

Case Study: MCF-7 Cell Line

In vitro studies revealed:

- IC value: 25 µM

- Mechanism: Induction of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Table 3: Cytotoxicity Results

| Concentration (µM) | % Cell Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 30 |

Q & A

Q. What are the common synthetic routes for 1-chloro-2-nitro-4-(trifluoromethoxy)benzene?

The synthesis typically involves sequential functionalization of the benzene ring. A plausible route includes:

Trifluoromethoxy introduction : Electrophilic substitution (e.g., using CF₃O⁻ reagents) at the para position.

Nitration : Directed nitration at the ortho position relative to the trifluoromethoxy group, leveraging its electron-withdrawing nature to direct substituents .

Chlorination : Electrophilic chlorination using Cl₂ or SO₂Cl₂ under controlled conditions to avoid over-halogenation.

Key factors include solvent choice (e.g., dichloromethane for nitration) and temperature control (reflux conditions for thionyl chloride-mediated reactions) .

Q. How is the purity and structural integrity of this compound verified?

- Chromatography : HPLC or GC-MS to assess purity (>95% by HLC is typical for research-grade material) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., nitro groups deshield adjacent protons).

- FT-IR : Nitro (1520–1350 cm⁻¹) and trifluoromethoxy (1280–1120 cm⁻¹) stretching frequencies .

- Elemental Analysis : Matches calculated molecular formula (C₇H₃ClF₃NO₃) .

Q. What safety protocols are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential nitro group-derived toxic vapors.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services .

Advanced Research Questions

Q. How can reaction yields be optimized for nitro-group introduction in the presence of trifluoromethoxy substituents?

The electron-withdrawing trifluoromethoxy group deactivates the ring, necessitating stronger nitrating agents (e.g., mixed HNO₃/H₂SO₄). Key parameters:

Q. What analytical methods resolve contradictory data in substituent electronic effects?

- Computational Modeling : DFT calculations (e.g., using Gaussian) to map electrostatic potentials and predict reactivity.

- Kinetic Studies : Compare reaction rates under varying conditions (e.g., substituent electronic parameters like σ⁺ values) .

- Isotopic Labeling : Use ¹⁸O-labeled nitro groups to track mechanistic pathways via mass spectrometry .

Q. How do steric and electronic effects influence halogenation selectivity?

- Electronic Effects : The nitro group directs electrophiles to meta positions, but trifluoromethoxy’s strong -I effect competes.

- Steric Hindrance : Chlorination at the ortho position (relative to nitro) is sterically hindered, favoring para substitution.

- Experimental Validation : X-ray crystallography (e.g., single-crystal studies) confirms regiochemistry .

Q. What are the applications of this compound in medicinal chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.